molecular formula C10H7FO3S B13030277 Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13030277
M. Wt: 226.23 g/mol
InChI Key: RDZRYGJYXHBLON-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a hydroxyl group in the structure enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-5-nitrobenzoic acid with thioglycolic acid, followed by cyclization and esterification to yield the desired product . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-fluoro-7-methoxy-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7FO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3

InChI Key

RDZRYGJYXHBLON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O

Origin of Product

United States

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